2-Aminothiazole

描述

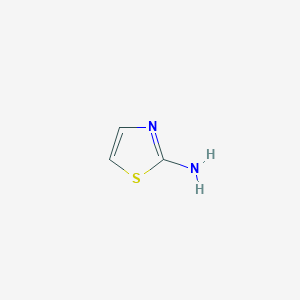

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIPHJJURHTUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | aminothiazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminothiazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146614-45-1, Array | |

| Record name | Poly(2-aminothiazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146614-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminothiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024508 | |

| Record name | 2-Aminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminothiazole appears as light brown crystals or brown granular solid. (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-50-4 | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminothiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | aminothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8WKN668K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194 °F (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis Methodologies of 2 Aminothiazole and Its Derivatives

Classical and Established Synthetic Routes

The synthesis of the 2-aminothiazole core has been dominated by several key reactions that have become staples in heterocyclic chemistry. These methods are valued for their reliability and versatility.

Hantzsch Thiazole (B1198619) Synthesis

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most prominent and widely utilized methods for constructing the thiazole ring. chemicalbook.comsynarchive.com This reaction is known for its simplicity and tendency to produce high yields. chemhelpasap.com The fundamental approach involves the reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com

The cornerstone of the Hantzsch synthesis is the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. chemicalbook.comderpharmachemica.com The reaction mechanism commences with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide onto the α-carbon of the haloketone. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. chemhelpasap.comyoutube.com When thiourea is used as the thioamide, the resulting product is a this compound. chemhelpasap.com For instance, 2-amino-4-phenylthiazole (B127512) can be synthesized by reacting 2-bromoacetophenone (B140003) with thiourea in methanol. chemhelpasap.com

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Haloketone | Thio-Component | Product | Reference |

|---|---|---|---|

| Chloroacetone | Thioacetamide | 2,4-dimethylthiazole | wikipedia.org |

| 2-Bromoacetophenone | Thiourea | 2-amino-4-phenylthiazole | chemhelpasap.com |

To improve safety and efficiency by avoiding the handling of lachrymatory and toxic α-haloketones, modified Hantzsch syntheses have been developed where the α-haloketone is generated in situ. beilstein-journals.orgrsc.org These one-pot procedures typically start with an active methylene (B1212753) ketone, which is halogenated and then immediately reacted with a thiourea. beilstein-journals.orgbeilstein-journals.org This approach has gained significant attention as it saves the time and cost associated with preparing and purifying the α-halogenated intermediate. beilstein-journals.org A variety of halogenating agents have been successfully employed for this purpose. beilstein-journals.orgrsc.org

Table 2: Reagents for In Situ α-Halogenation of Ketones in Modified Hantzsch Synthesis

| Halogenating Reagent | Description | Reference(s) |

|---|---|---|

| Bromine (Br₂) / Iodine (I₂) | Elemental halogens used for direct halogenation. | beilstein-journals.orgrsc.org |

| N-Bromosuccinimide (NBS) | A convenient source of electrophilic bromine. | beilstein-journals.orgrsc.orgrsc.org |

| Tribromoisocyanuric acid (TCCA) | A stable, solid reagent capable of delivering three halogen atoms. rsc.org It is considered a safe and sustainable source of halogen. rsc.org | beilstein-journals.orgrsc.orgorganic-chemistry.org |

| 1,3-dichloro-5,5-dimethylhydantoin | A solid chlorinating and oxidizing agent. | beilstein-journals.orgrsc.org |

Stille Coupling for Thiazole Core Substitution

The Stille coupling is not a method for the primary synthesis of the thiazole ring itself, but rather a powerful tool for the functionalization and derivatization of a pre-formed thiazole core. derpharmachemica.comnih.gov This cross-coupling reaction involves the use of organostannane (organotin) intermediates and is typically catalyzed by palladium complexes. researchgate.netbeilstein-journals.org It allows for the introduction of various substituents, such as aryl or vinyl groups, onto the thiazole structure, which is crucial for creating diverse chemical libraries for drug discovery and materials science. nih.govresearchgate.net

Conversion of Thiazoline (B8809763) Derivatives via Dehydrogenation

Another established route to thiazoles involves the conversion of thiazoline derivatives. derpharmachemica.comnih.gov Thiazolines, which are partially saturated analogs of thiazoles, can be oxidized (dehydrogenated) to form the corresponding aromatic thiazole. nih.govrsc.org This method is particularly useful when the thiazoline precursor is more readily accessible than the components required for a direct Hantzsch synthesis. A variety of dehydrogenating reagents can accomplish this transformation. derpharmachemica.comnih.gov

Table 3: Common Dehydrogenating Reagents for Thiazoline to Thiazole Conversion

| Reagent | Description | Reference(s) |

|---|---|---|

| Manganese Dioxide (MnO₂) | A mild and convenient solid oxidant, widely used for this conversion. nih.gov | derpharmachemica.comnih.gov |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent. | derpharmachemica.comnih.gov |

| Sulfur (S) | Elemental sulfur can be used as a dehydrogenating agent, often at higher temperatures. | derpharmachemica.comnih.gov |

Modern and Green Chemistry Approaches for this compound Synthesis

In recent years, significant effort has been directed towards developing more environmentally benign and sustainable methods for synthesizing this compound and its derivatives. bepls.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, aligning with the principles of green chemistry. bepls.comtandfonline.com

Modern strategies often build upon the foundation of the Hantzsch synthesis but incorporate greener conditions. Key developments include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often improve yields. bepls.comasianpubs.org

Green Solvents : Replacing volatile and hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a major focus. rsc.orgbepls.com Reactions of dithiocarbamates and α-halocarbonyl compounds have been successfully carried out in water. bepls.com

Electrochemical Synthesis : Organic electrosynthesis is recognized as a green and safe technique that uses electrons as a clean reagent, replacing traditional chemical oxidants or reductants. beilstein-journals.orgbeilstein-journals.org This has been applied to the synthesis of 2-aminothiazoles from active methylene ketones and thioureas, mediated by ammonium (B1175870) iodide. beilstein-journals.orgbeilstein-journals.org

Catalyst-Free and One-Pot Reactions : Designing syntheses that proceed without a catalyst or that combine multiple steps into a single one-pot procedure enhances efficiency and reduces waste. bepls.com A simple, catalyst-free method for synthesizing 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 has been developed. bepls.com

Use of Natural Catalysts : An innovative approach involves using aqueous extracts from waste plant materials, such as neem (Azadirachta indica) leaves, to catalyze the reaction between phenacyl bromides and thiourea at room temperature, yielding products in a short time with high purity. tandfonline.com

Table 4: Overview of Modern and Green Synthesis Approaches

| Approach | Key Features | Example | Reference(s) |

|---|---|---|---|

| Electrochemical Synthesis | Uses electricity to drive the reaction; avoids chemical oxidants. | Reaction of active methylene ketones and thioureas using NH₄I as a mediator. | beilstein-journals.orgbeilstein-journals.org |

| Microwave Irradiation | Significantly reduced reaction times. | Synthesis of 2-aminothiazoles from propargylamines and isothiocyanates. | bepls.com |

| Green Solvents | Use of water, PEG-400, or other non-hazardous solvents. | Synthesis of this compound derivatives in aqueous media or PEG-400. | rsc.orgbepls.comscilit.com |

| Natural Catalysts | Employs renewable, biodegradable catalysts from plant sources. | Use of aqueous neem leaf extract to synthesize this compound derivatives. | tandfonline.com |

One-Pot Synthesis Strategies

One-pot synthesis offers a streamlined approach to this compound derivatives by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. This strategy enhances efficiency and reduces waste.

A prevalent one-pot method involves the Hantzsch thiazole synthesis, which traditionally reacts α-halocarbonyl compounds with thioureas. clockss.org Modern adaptations focus on the in situ generation of the α-halocarbonyl intermediate. For instance, a facile and efficient one-pot synthesis has been developed using easily available aromatic methyl ketones, which react with thiourea or N-substituted thioureas in the presence of copper(II) bromide. clockss.org This method proceeds through an α-bromination/cyclization process and demonstrates good functional group tolerance, affording products in moderate to excellent yields. clockss.org

Another innovative one-pot approach utilizes lactic acid as both a catalyst and a solvent. tandfonline.com This method involves the reaction of aralkyl ketones with N-bromosuccinimide (NBS) for in situ α-bromination, followed by heterocyclization with thiourea at elevated temperatures (90–100°C). tandfonline.com The use of biodegradable lactic acid, short reaction times (10-15 minutes), and high yields (up to 96%) make this a sustainable and scalable process. tandfonline.com

Deep eutectic solvents (DESs) have also emerged as effective media for the one-pot synthesis of 2-aminothiazoles. academie-sciences.fr A catalyst-free, three-component reaction of β-ketoesters, thioureas, and NBS in a choline (B1196258) chloride-based DES at 60°C yields the desired products in quantitative amounts after a simple work-up. academie-sciences.fr Furthermore, ionic liquids like [bmim][BF4] have been employed as recyclable solvents for the two-step, three-component reaction of aryl ketones, NBS, and thiourea derivatives, resulting in high yields (78-89%) under mild conditions. eurekaselect.com

The scope of one-pot synthesis has been expanded to include various starting materials. For example, a method for preparing this compound derivatives from aldehydes, ketones, and β-keto esters has been developed using aqueous hydrobromic acid and hydrogen peroxide as the bromine source in water. jocpr.com This approach avoids the handling of lachrymatory α-bromocarbonyl compounds. jocpr.com

Table 1: Comparison of One-Pot Synthesis Strategies for 2-Aminothiazoles

| Starting Materials | Reagents/Catalyst | Solvent | Key Advantages | Yields | Reference |

|---|---|---|---|---|---|

| Aralkyl ketones, Thiourea | N-Bromosuccinimide, Lactic Acid | Lactic Acid | Biodegradable solvent/catalyst, short reaction time, scalable | Up to 96% | tandfonline.com |

| Aromatic methyl ketones, Thioureas | Copper(II) Bromide | Not specified | Facile, efficient, good functional group tolerance | 68-90% | clockss.org |

| β-Ketoesters, Thioureas | N-Bromosuccinimide | Deep Eutectic Solvent | Catalyst-free, quantitative yields, simple work-up | Quantitative | academie-sciences.fr |

| Aryl ketones, Thiourea derivatives | N-Bromosuccinimide | [bmim][BF4] (Ionic Liquid) | Recyclable solvent, mild conditions | 78-89% | eurekaselect.com |

| Aldehydes, Ketones, β-Keto esters, Thiourea | Hydrobromic acid, Hydrogen peroxide | Water | Environmentally benign, avoids lachrymatory intermediates | Not specified | jocpr.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that often leads to shorter reaction times, higher yields, and enhanced purity of products compared to conventional heating methods. asianpubs.orgjusst.org This technology has been successfully applied to the synthesis of this compound derivatives.

One approach involves the reaction of substituted ketones, thiourea, and iodine under microwave irradiation (170 W) for 5-15 minutes. jusst.org This method provides the desired this compound derivatives in good yield and high purity. jusst.org For instance, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole (CPAT) was achieved by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation, resulting in a selective reaction with high yields in just a few minutes. nih.gov

A facile one-pot procedure for N-substituted 2-aminothiazoles has also been developed using microwave irradiation. clockss.org This method, which involves the reaction of 2-amino-4-arylthiazoles and aryl aldehydes, generally produces better yields (40–94%) compared to conventional heating (42–83%). clockss.org The use of microwave irradiation can significantly accelerate the reaction and reduce the reaction time. clockss.org For example, the condensation of 2-amino-4-phenylthiazole with benzaldehyde (B42025) under microwave irradiation for 10 minutes yielded the product in 83% yield, which was further optimized to 92% by irradiating at 100°C for 20 minutes in ethanol (B145695). clockss.org

Furthermore, a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions has been reported for the synthesis of trisubstituted thiazoles in good to very good yields. bepls.com This green protocol offers advantages such as the use of a green solvent, reduced reaction time, and high yield without harmful by-products. bepls.com

Table 2: Selected Examples of Microwave-Assisted Synthesis of this compound Derivatives

| Reactants | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted ketone, thiourea, iodine | Microwave irradiation (170 W), 5-15 min | This compound derivatives | Good | jusst.org |

| o-chloroacetophenone, iodine, thiourea | Microwave irradiation | 4-(o-chlorophenyl)-2-aminothiazole | High | nih.gov |

| 2-amino-4-arylthiazoles, aryl aldehydes | Microwave irradiation | N-substituted 2-aminothiazoles | 40-94% | clockss.org |

| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Microwave irradiation | Trisubstituted thiazoles | Good to very good | bepls.com |

Catalyst-Free Methods

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes waste. Several catalyst-free approaches for the synthesis of 2-aminothiazoles have been reported.

A notable example is the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in polyethylene glycol (PEG-400) at 100°C. ias.ac.in This method is simple, rapid, and produces the desired products in excellent yields (87–96%) without the need for a catalyst. bepls.comias.ac.in The reaction proceeds smoothly with various substituents on the α-diazoketones, including both electron-donating and electron-withdrawing groups. ias.ac.in

Water, as an environmentally benign solvent, has also been utilized for the catalyst-free synthesis of 2-aminothiazoles. One method involves the reaction of α-halocarbonyl compounds with thiourea in water at ambient temperature, yielding the products in excellent isolated yields. researchgate.net Another approach describes a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions. bepls.com

Furthermore, a catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved by reacting dithiocarbamates and α-halocarbonyl compounds in refluxing water for 20 hours, resulting in yields of 75–90%. bepls.com

Glycerin has also been explored as a recyclable reaction medium for the catalyst-free synthesis of thiazole derivatives. acgpubs.org The reaction of a 2-bromo carbonyl compound and thiourea in glycerin at room temperature proceeds efficiently to afford the corresponding this compound in excellent yields within an hour. acgpubs.org

Environmentally Benign Solvents and Conditions

The use of environmentally benign solvents is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. Water, glycerol (B35011), and polyethylene glycol (PEG) have emerged as promising green solvents for the synthesis of 2-aminothiazoles.

Aqueous Media

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Several methods for synthesizing 2-aminothiazoles have been developed in aqueous media.

One efficient procedure involves the reaction of phenacyl bromide and thiourea in an aqueous solution of ethanol at room temperature. tandfonline.com This reaction can be catalyzed by diammonium hydrogen phosphate (B84403) (10 mol%) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%), with the reaction completing in 30 minutes. tandfonline.comtandfonline.com Another approach utilizes a catalyst-free system where α-halocarbonyl compounds react with thiourea in water at ambient temperature, providing excellent yields. researchgate.net

Furthermore, a one-pot synthesis has been developed using aqueous hydrobromic acid and hydrogen peroxide as a bromine source to react aldehydes, ketones, or β-keto esters with thiourea in water. jocpr.comresearchgate.net This method avoids the use of hazardous organic solvents and lachrymatory α-halocarbonyl compounds. jocpr.com A catalyst-free multicomponent domino reaction in water under microwave conditions has also been reported for the synthesis of trisubstituted thiazoles. bepls.com

Glycerol-Water Systems

Glycerol is a biodegradable, non-toxic, and renewable solvent with a high boiling point, making it suitable for a range of organic reactions. heteroletters.org Its use in combination with water creates a versatile and green reaction medium.

A facile and environmentally benign one-pot protocol for the synthesis of 2-aminothiazoles has been developed by reacting acetophenone (B1666503) and N-bromosuccinimide (NBS) followed by thiourea in a glycerol-water mixture at room temperature. heteroletters.org It is proposed that glycerol catalyzes the formation of the enolic form of acetophenone through hydrogen bonding, which then reacts with NBS to form the α-bromoacetophenone intermediate. heteroletters.org This method avoids the use of toxic organic solvents and high temperatures. heteroletters.org The reaction has also been successfully carried out using ultrasound irradiation in a glycerol-water medium. heteroletters.orgeurekaselect.com

PEG-Based Systems

Polyethylene glycol (PEG) is a non-toxic, inexpensive, and biodegradable polymer that has gained attention as a green reaction medium. rsc.orgcbijournal.com

An efficient catalyst-free synthesis of 2-aminothiazoles has been achieved by reacting α-diazoketones with thiourea in PEG-400 at 100°C, yielding products in the range of 87-96%. bepls.comias.ac.in Another study utilized PEG-400 in water as a green reaction medium for the one-pot synthesis of 2-aminothiazoles from aromatic ketones, NBS, and thiourea at 80°C. cbijournal.com This method is praised for its mild reaction conditions, short reaction times, and excellent yields. cbijournal.com

Furthermore, a recyclable solid-supported catalyst, Nafion-H, has been used in a polyethylene glycol-water solvent system for the synthesis of 2-aminothiazoles. rsc.orgtandfonline.com A mixture of phenacyl bromide, thiourea, and Nafion-H in a PEG:water (60:40) solvent system was stirred at 50°C for 10-30 minutes. rsc.org The PEG-water combination was found to be the most effective solvent system in terms of yield compared to other organic solvents. rsc.org

Catalytic Systems in this compound Synthesis

The choice of catalyst is pivotal in the synthesis of 2-aminothiazoles, influencing reaction efficiency, selectivity, and environmental impact. Various catalytic systems have been developed, ranging from transition metals to green organocatalysts, each offering unique advantages.

Transition metals are powerful catalysts for forming the carbon-sulfur and carbon-nitrogen bonds central to the thiazole ring.

Cu(II)-Iodine Catalysis: A novel, one-pot method for synthesizing this compound derivatives utilizes a copper(II)-iodine catalyzed Hantzsch-type condensation. tandfonline.com This approach involves the reaction of methyl aryl ketones with thiourea. A key feature of this methodology is the in situ generation of α-iodoketones from the corresponding ketones and iodine. tandfonline.com The copper(II) salt, such as copper acetate, plays a crucial role by oxidizing iodide back to iodine, which ensures the continuous availability of the halogen for multiple catalytic cycles. tandfonline.com This process avoids the direct use of lachrymatory and noxious α-halocarbonyls. tandfonline.com Utilizing polyethylene glycol (PEG-400) as a solvent provides a greener medium and helps to achieve moderate to good yields of the desired products. tandfonline.com

Palladium-Catalyzed N-Arylation: Palladium catalysis is a highly effective method for the N-arylation of the this compound core, a critical transformation for creating derivatives with diverse properties. beilstein-journals.orgtandfonline.com This method facilitates the coupling of this compound nucleophiles with a wide range of aryl bromides and triflates. tandfonline.comresearchgate.net A notable aspect of this reaction is the beneficial effect of acetic acid, which acts as an additive to facilitate catalyst activation, leading to high-yield couplings even with electron-rich aryl halides. beilstein-journals.orgresearchgate.net The reaction typically employs a palladium source like Pd₂(dba)₃ and a suitable ligand. beilstein-journals.org In some variations, a system of Pd(OAc)₂/phen/TEMPO/LiBF₄ has been used for the selective C-H arylation at the C4 position of the thiazole ring with arylboronic acids. tandfonline.com

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Cu(II)-Iodine | Methyl aryl ketones, Thiourea | One-pot synthesis; In situ generation of α-iodoketone; Avoids toxic α-halocarbonyls. | tandfonline.com |

| Palladium/Ligand | This compound, Aryl bromides/triflates | Direct N-arylation; Broad substrate scope; Acetic acid as an activator. | beilstein-journals.orgtandfonline.comresearchgate.net |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.

Montmorillonite-K10: This acidic clay has proven to be an effective and reusable catalyst for the one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea. researchgate.nettandfonline.com The reaction is typically conducted in DMSO at elevated temperatures (e.g., 80 °C). researchgate.nettandfonline.com Montmorillonite-K10's acidic sites are believed to facilitate the key condensation steps. globalresearchonline.net Its heterogeneous nature simplifies work-up, making it an environmentally friendly option. nih.govnih.gov

Silica (B1680970) Chloride (SiO₂-Cl): Prepared by reacting silica gel with thionyl chloride, silica chloride is an effective heterogeneous catalyst that provides a source of HCl in situ. beilstein-journals.orgrsc.org It efficiently catalyzes the synthesis of 2-aminothiazoles from ketones and thiourea in acetonitrile, leading to quantitative yields under mild conditions. beilstein-journals.orgtandfonline.com The catalyst is stable and can be stored for extended periods without loss of activity. beilstein-journals.org

Starch Nanoparticles: In the pursuit of green chemistry, starch nanoparticles have emerged as a novel, biodegradable, and inexpensive catalyst. tandfonline.com Derived from the precipitation of amorphous starch, these nanoparticles effectively catalyze the synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea. tandfonline.combeilstein-journals.org This method is characterized by its simplicity, mild conditions, and significantly shorter reaction times compared to many other protocols. tandfonline.com

Organocatalysis represents a metal-free approach to synthesis, aligning with the principles of green chemistry.

Asparagine: The amino acid asparagine has been successfully employed as a green organocatalyst for the one-pot cyclocondensation of thiourea with methylcarbonyls and iodine. tandfonline.comtandfonline.comresearchgate.net The reaction, conducted in DMSO at 80 °C, benefits from the bifunctional nature of asparagine, which contains both a basic amino group and an acidic carboxylic acid group. bepls.com This dual functionality allows it to catalyze the condensation and cyclization steps effectively. tandfonline.combepls.com This method offers advantages such as clean reaction profiles, easy product isolation, and high purity of the final compounds. tandfonline.comtandfonline.com

The ability to recycle a catalyst is a key tenet of sustainable chemistry, reducing cost and waste. Many of the heterogeneous catalysts mentioned above, such as Montmorillonite-K10 and starch nanoparticles, are inherently recyclable. researchgate.netrsc.org Other notable recyclable systems include:

Nafion-H: A perfluorinated sulfonic acid resin that acts as a solid acid catalyst. It has been used for this compound synthesis in a polyethylene glycol (PEG)-water system, demonstrating high efficiency and excellent recyclability. tandfonline.comresearchgate.net The catalyst can be physically removed and reused multiple times without a significant loss of activity. tandfonline.com

Xanthan Sulfuric Acid: A bio-supported solid acid catalyst used for the synthesis of this compound-5-carboxylates. Its simple work-up and the ability to be easily separated and reused make it an attractive green catalyst. eurekaselect.com

Magnetically Recoverable Nanocatalysts: Systems such as Ca/4-MePy-IL@ZY-Fe₃O₄ have been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse. rsc.org

Derivatization Strategies for this compound Core

Derivatization of the this compound nucleus is crucial for tuning its chemical and biological properties. The amino group at the C2 position is a primary site for such modifications.

Introducing substituents onto the nitrogen atom of the 2-amino group is a common and effective derivatization strategy.

This is frequently achieved through N-arylation, as detailed in the Palladium-Catalyzed N-Arylation section (2.2.5.1), which allows for the introduction of a wide array of aryl groups. beilstein-journals.orgresearchgate.net

Other N-substitution methods include:

Amide Formation: The 2-amino group can react with acyl chlorides or carboxylic acids to form the corresponding amides. nih.govmdpi.com For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to mediate the coupling between a this compound derivative and a carboxylic acid. mdpi.com

Reaction with Isocyanates: The nucleophilic amino group readily reacts with isocyanates, such as phenyl isocyanate, to yield substituted ureas. mdpi.com

Reaction with Chloroacetyl Chloride: 2-Aminothiazoles can be reacted with chloroacetyl chloride, often in the presence of a base like K₂CO₃, to form N-(thiazol-2-yl)acetamide intermediates, which can be further functionalized. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Arylation | Aryl Halides, Palladium Catalyst | N-Aryl-2-aminothiazoles | beilstein-journals.orgresearchgate.net |

| Amide Formation | Acyl Chlorides or Carboxylic Acids (with coupling agent like EDCI) | N-(Thiazol-2-yl)amides | mdpi.com |

| Urea Formation | Isocyanates (e.g., Phenyl isocyanate) | N-Aryl-N'-(thiazol-2-yl)ureas | mdpi.com |

| Acetamide Formation | Chloroacetyl chloride, Base | 2-Chloro-N-(thiazol-2-yl)acetamides | researchgate.net |

Substitution at Thiazole Ring Positions (e.g., 3-substituted, 4-substituted, multi-substituted)

The functionalization of the this compound ring at its various positions is a primary strategy for modulating its physicochemical and biological properties.

4-Substituted and 4,5-Disubstituted Derivatives: The most common approach for synthesizing 4-substituted and 4,5-disubstituted 2-aminothiazoles is the Hantzsch thiazole synthesis. This method typically involves the cyclocondensation of an α-haloketone with a thiourea derivative. google.comnanobioletters.com For instance, the reaction of substituted phenacyl bromides with thiourea in ethanol, catalyzed by copper silicate, yields a series of 4-substituted 2-aminothiazoles efficiently. nanobioletters.com Similarly, heating a substituted methyl aromatic ketone and a substituted thiourea in the presence of iodine can produce 4,5-disubstituted-2-aminothiazoles. google.com

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools. For example, a palladium(II) acetate-catalyzed reaction between vinyl azides and potassium thiocyanate (B1210189) can selectively produce 4-substituted 2-aminothiazoles. organic-chemistry.org Furthermore, a library of 4-substituted-2-aminothiazoles has been assembled through a Suzuki coupling of a protected 4-boronic acid-2-aminothiazole with various (hetero)aryl halides. nih.gov

Multi-substituted derivatives can be achieved through sequential reactions. For example, 4,5-disubstituted-2-aminothiazole can be further modified at the amino group, as seen in the alkylation reaction with substituted piperazine (B1678402) hydrochloride to yield complex heterocyclic systems. google.com A one-pot, three-component reaction of α-nitro-epoxides, cyanamide, and sodium sulfide (B99878) also provides an efficient route to substituted 2-aminothiazoles at room temperature. tandfonline.com

Table 1: Synthesis of Substituted this compound Derivatives

| Starting Materials | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Substituted Phenacyl Bromide, Thiourea | Copper Silicate, Ethanol | 4-Substituted this compound | nanobioletters.com |

| Substituted Methyl Aromatic Ketone, Substituted Thiourea | Iodine | 4,5-Disubstituted this compound | google.com |

| Vinyl Azides, Potassium Thiocyanate | Palladium(II) Acetate | 4-Substituted this compound | organic-chemistry.org |

| 4-Boronic acid-2-aminothiazole pinacol (B44631) ester, (Hetero)aryl halides | Suzuki Coupling | 4-Substituted this compound | nih.gov |

| α-Nitro-epoxides, Cyanamide, Sodium Sulfide | n-Propanol | Substituted this compound | tandfonline.com |

| 2-Chloroacetylacetone, 1-(Pyridin-2-yl)thiourea | [2+3]-Cyclocondensation | 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone | mdpi.com |

| 3-Ethoxy-N-arylpropenamides, N-bromosuccinimide, Thiourea | Coupling Reaction | This compound-5-carbamides | mdpi.com |

Formation of Schiff Bases and Related Heterocycles

The exocyclic amino group of this compound is a key handle for derivatization, most notably through the formation of Schiff bases (imines). These intermediates are readily prepared by the condensation of this compound with various aldehydes. chemicalbook.comjocpr.com Under mild conditions, the reaction of this compound with aromatic aldehydes yields the corresponding Schiff bases. chemicalbook.com For example, substituted indole-3-carbaldehydes react with substituted 2-aminothiazoles to form novel Schiff base derivatives. jocpr.com

These Schiff bases are not merely final products but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems. mdpi.comajol.info For instance, Schiff bases derived from this compound can be cyclized with thioglycolic acid to afford thiazolidinone derivatives. ajol.info In another example, reaction with maleic anhydride (B1165640) can lead to the formation of oxazepine rings. ajol.info The reaction of this compound derivatives with various aryl diazonium chlorides can also afford aryl hydrazone compounds. nih.gov

Table 2: Synthesis of Schiff Bases and Related Heterocycles from this compound

| This compound Derivative | Reagent | Product Type | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| This compound | Aromatic Aldehydes | Schiff Base | Imine | chemicalbook.com |

| Substituted this compound | Substituted Indole-3-carbaldehyde | Schiff Base | Imine | jocpr.com |

| 4-(2,4-Diethoxyphenyl)thiazol-2-amine | 1H-Indole-3-carboxaldehyde | Schiff Base | Imine | mdpi.com |

| This compound Schiff Base | Thioglycolic Acid | Cyclization | Thiazolidinone | ajol.info |

| This compound Schiff Base | Maleic Anhydride | Cyclization | Oxazepine | ajol.info |

| 2-Amino-4-phenylthiazole | Substituted Benzaldehydes | Schiff Base | Imine | ajol.info |

Hybridization with Other Privileged Scaffolds (e.g., Phenoxy groups, Coumarin (B35378), Sulfonamide, Purine)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery. This compound is an excellent platform for creating such hybrid compounds.

Phenoxy Groups: Hybrid molecules containing both this compound and terminal phenoxy groups have been synthesized. These conjugates are of interest due to the potential for the combined fragments to interact with multiple biological targets. researchgate.net

Coumarin: The coumarin scaffold can be linked to this compound to generate hybrids with diverse biological potential. One synthetic route involves the Knoevenagel condensation to form a 3-acetyl coumarin, which is then bromoacetylated. This intermediate reacts with thiourea to form a 2-amino-thiazolyl-coumarin, which can be further derivatized. rsc.org Another approach involves the cyclization of 3-(2-bromoacetyl)-4-hydroxy-chromene-2-one with thiourea derivatives to yield this compound derivatives substituted with a 4-hydroxy-coumarin moiety at the 4-position of the thiazole ring. mdpi.comnih.gov

Sulfonamide: The sulfonamide functional group can be readily introduced by reacting this compound with various sulfonyl chlorides. A common method involves stirring this compound with a suitable sulfonyl chloride in the presence of a base like sodium carbonate in a solvent such as dichloromethane. nih.govresearchgate.net This straightforward N-sulfonylation has been used to create libraries of this compound-sulfonamide hybrids. nih.govnih.gov

Purine (B94841): Hybrid structures incorporating the purine ring system have been developed. For example, a series of this compound derivatives containing a 9-alkyl purine moiety have been designed and synthesized, highlighting the utility of this hybridization strategy in creating novel chemical entities. researchgate.net

Table 3: Synthesis of this compound Hybrids

| Hybrid Scaffold | Synthetic Approach | Key Intermediates/Reagents | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|

| Coumarin | Multi-step synthesis starting from salicylaldehyde (B1680747) and ethyl acetoacetate | 3-Bromoacetyl coumarin, Thiourea, Chloroacetyl chloride | Thiazole linked coumarin-piperazine hybrids | rsc.org |

| Coumarin | Cyclization | 3-(2-Bromoacetyl)-4-hydroxy-chromene-2-one, Thiourea derivatives | This compound derivatives with a 4-hydroxy-coumarin at position 4 | mdpi.comnih.gov |

| Sulfonamide | N-sulfonylation | This compound, Benzenesulfonyl chlorides, Sodium carbonate | This compound sulfonamides | nih.gov |

| Purine | Multi-step synthesis | - | This compound derivatives containing a 9-alkyl purine moiety | researchgate.net |

| Benzofuroxan | Aromatic Nucleophilic Substitution (SNAr) | 7-Chloro-4,6-dinitrobenzofuroxan, this compound derivatives | Benzofuroxan and aminothiazole hybrids | unibo.it |

Structure Activity Relationship Sar Studies of 2 Aminothiazole Derivatives

Correlating Structural Modifications with Biological Activity

Systematic structural modification of the 2-aminothiazole core has yielded significant insights into the determinants of biological activity. The lead structure can generally be dissected into three key regions for modification: the central this compound ring, the substituent at the C4-position, and the substituent at the N2-amino group. nih.gov

In the context of antitubercular agents, modifications at the N2-position have proven particularly fruitful. A series of N-aryl analogues showed relatively flat SAR, with Minimum Inhibitory Concentration (MIC) values generally ranging from 12.5–25 μM. nih.gov However, the introduction of N-acyl groups, specifically substituted benzoyl groups, at this position dramatically improved antitubercular activity by more than 128-fold compared to the initial hit compound. nih.gov For instance, the introduction of a 3-chlorobenzoyl group resulted in one of the most potent analogues. nih.gov

For anticancer activity, SAR studies have revealed different structural requirements. The introduction of a 3-propanamido functional group to the 2-amino core enhanced activity more effectively than a 2-acetamido group, suggesting that the length of the acyl chain is a critical factor. nih.gov Furthermore, aromatic substitutions at the C4- or C5-positions of the thiazole (B1198619) ring generally result in greater antitumor activity compared to aliphatic substitutions like methyl or ethyl carboxylate groups. nih.gov In the pursuit of inducible nitric oxide synthase (iNOS) inhibitors, the size of substituents at the C4 and C5 positions is critical; appropriately-sized groups improve both inhibitory activity and selectivity. nih.gov Conversely, the introduction of bulky or hydrophilic substituents at any position on the this compound ring tends to significantly decrease or completely abolish activity against nitric oxide synthase (NOS). nih.gov

Table 1: Correlation of Structural Modifications with Biological Activity

| Target Activity | Position Modified | Favorable Modification | Unfavorable Modification | Reference |

|---|---|---|---|---|

| Antitubercular | N2-amino group | Substituted benzoyl groups (e.g., 3-chlorobenzoyl) | Simple N-aryl groups | nih.gov |

| Anticancer | N2-amino group | 3-propanamido (longer acyl chain) | 2-acetamido (shorter acyl chain) | nih.gov |

| Anticancer | C4/C5-position | Aromatic substitution | Aliphatic substitution (methyl, ethyl carboxylate) | nih.gov |

| iNOS Inhibition | C4/C5-position | Appropriately-sized alkyl substituents | Bulky or hydrophilic substituents | nih.gov |

Identification of Key Pharmacophoric Features and Tolerant/Intolerant Modifications

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound derivatives, SAR studies have identified both highly conserved (intolerant) regions and flexible (tolerant) positions.

The central thiazole ring itself is a key pharmacophoric feature and is generally intolerant to modification. nih.gov Studies have shown that replacing the aminothiazole scaffold with a structurally similar aminothiadiazole leads to a significant loss in potency, highlighting the essential role of the thiazole core. nih.gov

In many series of compounds, particularly those targeting Mycobacterium tuberculosis, the substituent at the C4-position is also intolerant to modification. For example, a 2-pyridyl moiety at C4 has been identified as a strict requirement for potent antitubercular activity. nih.gov

In contrast, the N2-position of the exocyclic amino group consistently demonstrates high flexibility and is tolerant to a wide range of modifications. nih.gov This position serves as a critical handle for tuning the potency and physicochemical properties of the derivatives. The attachment of various aryl, acyl, and benzylic amine groups at this position has been successfully exploited to enhance biological activity across different therapeutic targets. nih.govnih.gov For instance, while the N2-position is tolerant, the nature of the linkage is important; studies exploring an amide linkage at this position found that N-methylation or inversion of the amide bond can impact activity. nih.gov

Table 2: Tolerant vs. Intolerant Positions on the this compound Scaffold

| Structural Feature | Tolerance to Modification | Rationale / Example | Reference |

|---|---|---|---|

| Central Thiazole Ring | Intolerant | Replacement with aminothiadiazole leads to loss of potency. | nih.govnih.gov |

| C4-Position Substituent | Intolerant (in some series) | A 2-pyridyl group at C4 is essential for antitubercular activity. | nih.gov |

| N2-Amino Group | Tolerant | Exhibits high flexibility for introducing various aryl and acyl groups to modulate activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. These models translate structural features into numerical descriptors, which are then used to develop mathematical equations that can predict the activity of novel, unsynthesized compounds.

Several QSAR studies have been successfully applied to this compound derivatives. In one study targeting the Hec1/Nek2 protein kinase for cancer treatment, a robust 3D-QSAR model was developed for a series of 25 compounds. tandfonline.comnih.gov The model demonstrated significant statistical parameters, including a high coefficient of determination (R²) of 0.8436 and a cross-validated correlation coefficient (Q²_LOO) of 0.7965, indicating strong predictive power. tandfonline.comnih.gov The key molecular descriptors identified in this model were:

ATSC1i : Moreau-Broto autocorrelation, which describes the spatial arrangement of atoms based on their ionization potential. nih.govtandfonline.com

MATS8c : Moran autocorrelation at a specific topological distance (lag 8), weighted by atomic charges. nih.govtandfonline.com

RPSA : A descriptor representing the relative positive surface area of the molecule. nih.govtandfonline.com

These descriptors suggest that the molecule's electronic properties, charge distribution, and surface characteristics are critical for its Hec1/Nek2 inhibitory activity. nih.govtandfonline.com In another application, a highly predictive 3D-QSAR pharmacophore model was generated for this compound derivatives that modulate transcriptional repression in Huntington's disease, enabling in silico screening for new potential therapeutics. nih.gov

Table 3: Statistical Parameters of a QSAR Model for Hec1/Nek2 Inhibitors

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.8436 | Proportion of variance in biological activity explained by the model. |

| Q²_LOO (Cross-validation) | 0.7965 | Measures the predictive ability of the model (Leave-One-Out method). |

| R²_ext (External Validation) | 0.6308 | Measures the model's performance on an external test set. |

Source: tandfonline.comnih.gov

In Silico Studies and Molecular Docking for Binding Interactions

In silico studies, particularly molecular docking, are powerful tools used to predict and analyze the binding interactions between a small molecule (ligand) and its macromolecular target (e.g., a protein or enzyme) at the atomic level. These studies provide crucial insights into the binding mode and help rationalize the observed SAR data.

Molecular docking studies on this compound derivatives have elucidated key binding interactions responsible for their biological effects. For example, in the development of c-Met inhibitors for cancer, docking studies revealed that a potent derivative established critical interactions within the enzyme's binding pocket. Specifically, a hydrogen bond was formed between the 2-morpholinoacetamido fragment of the ligand and the amino acid residue Asp1164, while the thiazole ring itself engaged in a π–π stacking interaction with Met1160. nih.gov

In studies of anticancer agents targeting Hec1/Nek2, docking was used to predict the binding modes of newly designed molecules based on a QSAR model. tandfonline.comnih.gov The most promising candidates from docking were then subjected to more computationally intensive molecular dynamics (MD) simulations and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations to estimate their free binding energies, providing a more accurate prediction of their inhibitory potential. tandfonline.comnih.gov For antibacterial this compound derivatives targeting the enzyme UDP-N-acetylmuramate/l-alanine ligase, docking studies indicated that derivatives possessing a hydroxyl group on an attached benzene ring exhibited stronger binding affinity compared to other analogues. researchgate.net

Table 4: Examples of Molecular Docking Interactions for this compound Derivatives

| Biological Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| c-Met Kinase | Asp1164 | Hydrogen Bond | nih.gov |

| c-Met Kinase | Met1160 | π–π Stacking | nih.gov |

| Hec1/Nek2 | - | Binding affinity predicted via docking score, MD simulations, and MM-GBSA. | tandfonline.comnih.gov |

| UDP-N-acetylmuramate/l-alanine ligase | - | Derivatives with a hydroxyl-substituted benzene ring showed higher binding affinity. | researchgate.net |

Lead Optimization Strategies

Lead optimization is the process of refining the chemical structure of a promising lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. The SAR, QSAR, and molecular docking data are integrated to guide this process rationally.

A clear example of lead optimization is seen in the development of antitubercular 2-aminothiazoles. Starting from a hit compound identified in a high-throughput screen, researchers employed a systematic optimization strategy. nih.gov Based on initial SAR data indicating that the N2-position was highly tolerant to modification, a series of analogues with different substituted benzoyl groups were synthesized. nih.gov This strategy led to the discovery of N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, which was over 128 times more potent than the original hit. nih.gov

For anticancer derivatives, SAR analysis guided optimization by showing that incorporating 4,5-butylidene and benzylic amines was beneficial for enhancing cytotoxicity. nih.gov Conversely, the same studies indicated that adding a methyl group at the C4- or C5-position of the thiazole core was detrimental to potency, thereby steering the optimization process away from such modifications. nih.gov

Computational models are also central to modern lead optimization. QSAR and docking studies allow for the virtual screening and design of new molecules with predicted high activity. tandfonline.comnih.gov By identifying key descriptors and binding interactions, chemists can prioritize the synthesis of compounds that are most likely to exhibit improved biological activity, saving significant time and resources. nih.govtandfonline.com

Biological Activities and Therapeutic Potential of 2 Aminothiazole Derivatives

Anticancer and Antitumor Activities

The 2-aminothiazole nucleus is a core component of several clinically approved anticancer drugs, such as Dasatinib and Alpelisib. nih.gov Numerous derivatives have shown potent and selective inhibitory activity against a variety of human cancer cell lines. nih.govnih.gov

Research has documented the efficacy of this compound derivatives against a broad spectrum of human cancer cell lines. nih.govnih.gov These include, but are not limited to, breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. nih.govnih.gov

For instance, certain this compound analogs have exhibited significant growth inhibition against leukemia cell lines, with some compounds showing greater activity against the RPMI-8226 cell line than the standard anticancer agent melphalan. nih.gov In studies on lung cancer and glioma cell lines, specific derivatives with lipophilic substituents demonstrated potent antitumor activities. nih.gov Furthermore, some derivatives have shown moderate antiproliferative activity against human prostate (PC-3) and ovarian (SKOV-3) cancer cell lines. nih.gov

One study reported that a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives displayed good anti-proliferative effects on human K562 leukemia cells. mdpi.com Another study highlighted that paeonol-2-aminothiazole-phenylsulfonyl derivatives with fluorine and methoxy substitutions showed potent cytotoxic effects against various cancer cell lines. mdpi.com

| Cancer Type | Cell Line(s) | Compound/Derivative Type | Observed Activity |

|---|---|---|---|

| Leukemia | RPMI-8226, SR, MOLT-4, K562 | 2-aminopropanamido derivatives, 2-aminoacetamide derivatives, 2-amino-thiazole-5-carboxylic acid phenylamides | Significant activity, with some derivatives being more potent than melphalan against RPMI-8226. nih.govmdpi.com |

| Lung | H1299 | This compound with lipophilic substituents | Moderate to good antitumor activity. nih.gov |

| CNS (Glioma) | SHG-44, SNB-19 | This compound with lipophilic substituents, 2-aminoacetamide derivatives | Potent antitumor activity. nih.gov |

| Colon | - | - | Some derivatives showed higher activity than melphalan. nih.gov |

| Melanoma | A375P | Imidazothiazole derivatives | Superior potency compared to sorafenib. mdpi.com |

| Ovarian | IGORV1, SKOV-3 | 2-aminoacetamide derivatives, steroidal benzamidothiazole derivatives | Moderate antiproliferative activity. nih.gov |

| Prostate | PC-3 | Steroidal benzamidothiazole derivatives | Moderate antiproliferative activity. nih.gov |

| Breast | - | - | Moderate activity observed in broad spectrum screens. nih.gov |

| Renal | - | - | Moderate activity observed in broad spectrum screens. nih.gov |

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit various protein kinases and enzymes that are crucial for cancer cell proliferation and survival. nih.gov

Kinase Inhibition:

Src/Abl Kinase: this compound is a key structural component of Dasatinib, a potent inhibitor of Src family kinases and Abl kinase. nih.govmdpi.com

PI3Kα: Alpelisib, which contains a this compound moiety, is an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). nih.govacs.org Some derivatives have shown the ability to inhibit both PI3K and mTOR pathways. nih.gov

Aurora A: Certain 2-aminophenyl-5-halothiazoles have demonstrated inhibitory activity against Aurora A kinase. mdpi.com

Glutaminase Inhibition: The this compound scaffold has been identified as a promising starting point for the development of glutaminase (GLS) inhibitors. researchgate.net GLS is an enzyme that plays a critical role in the metabolism of cancer cells, particularly in triple-negative breast cancer. researchgate.net

The development of drug resistance is a major obstacle in cancer treatment. nih.govnih.gov Investigating novel small molecule antitumor agents, such as this compound derivatives, is a key strategy to overcome this challenge. nih.govnih.gov By targeting alternative pathways or having different binding modes, these compounds have the potential to be effective against resistant cancer cells.

Antimicrobial Activities (Antibacterial, Antifungal)

In addition to their anticancer properties, this compound derivatives have been extensively studied for their antimicrobial activities. mdpi.comresearchgate.nettandfonline.com

Numerous studies have demonstrated the efficacy of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Various synthesized this compound derivatives have shown good antimicrobial activity against S. aureus. mdpi.comnih.gov Some piperazinyl derivatives have been particularly effective against methicillin-resistant S. aureus (MRSA). nih.gov

Escherichia coli : Several this compound derivatives have exhibited notable efficacy against E. coli. mdpi.comnih.gov

Streptococcus pneumoniae : While specific data on Streptococcus pneumoniae is less detailed in the provided context, the broad-spectrum activity of many this compound derivatives suggests potential efficacy.

Xanthomonas oryzae pv. oryzae : This plant pathogenic bacterium has also been a target for this compound-based compounds, indicating their potential application in agriculture.

| Bacterial Strain | Compound/Derivative Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Various this compound derivatives, Piperazinyl derivatives | Good antimicrobial activity, including against MRSA. mdpi.comnih.gov |

| Escherichia coli | Various this compound derivatives | Remarkable efficacy. mdpi.comnih.gov |

| Bacillus subtilis | Various this compound derivatives | Tested for in-vitro antibacterial activity. researchgate.netjocpr.com |

This compound derivatives have also shown promise as antifungal agents.

Eumycetoma: While specific studies focusing solely on Eumycetoma were not detailed in the provided search results, the broad antifungal activity of this compound derivatives against various fungal species suggests their potential as a scaffold for developing treatments for such mycoses. Studies have shown activity against fungi like Aspergillus niger and Candida albicans. researchgate.netjocpr.com

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. mdpi.comnih.govsemanticscholar.org A variety of these compounds have been synthesized and evaluated for their ability to mitigate inflammation in preclinical models. For instance, a series of 4-arylthiazole acetic acid and this compound derivatives were studied for their anti-inflammatory effects in a rat carrageenin edema model. nih.gov Among these, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid were identified as active compounds that strongly suppressed paw edema formation. nih.gov

Further studies have explored the structure-activity relationships of these derivatives to optimize their anti-inflammatory properties. In one study, novel 2-amino benzothiazole derivatives were synthesized from substituted aromatic amines. sphinxsai.com The anti-inflammatory activities of these new compounds were assessed using the λ-Carrageenan-induced mice paw edema method, with diclofenac sodium as a standard. sphinxsai.com Notably, compounds with a chloro substitution at the 5th position and methoxy substitutions at the 4th and 6th positions of the benzothiazole ring system exhibited enhanced anti-inflammatory activity. sphinxsai.comsemanticscholar.org

The analgesic properties of this compound derivatives have also been a subject of investigation. mdpi.com The broad spectrum of biological activities associated with the this compound scaffold includes its potential to alleviate pain, making it a valuable pharmacophore in the development of new pain management therapies. semanticscholar.org

Cyclooxygenase (COX-1/COX-2) Inhibition

A key mechanism underlying the anti-inflammatory effects of many this compound derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. brieflands.com

Several studies have focused on designing this compound derivatives as selective COX-2 inhibitors. For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their inhibitory potential against both COX-1 and COX-2 enzymes. mdpi.com One compound from this series was identified as a potent and selective inhibitor of the COX-2 enzyme. mdpi.com

In another study, a series of this compound derivatives were reported to be potent inhibitors of phosphodiesterase type 5 (PDE5) as well as COX-1 and COX-2. nih.gov The in vitro anti-inflammatory activity towards COX-2 was confirmed using colorimetric immunoassays. nih.gov Furthermore, a series of thiazole (B1198619) derivatives were reported as dual COX-2 and 5-lipoxygenase (5-LOX) inhibitors, with some compounds exhibiting high inhibitory activity against COX-2, comparable to the selective COX-2 inhibitor etoricoxib. nih.gov

The following table summarizes the COX inhibitory activity of selected this compound derivatives:

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

| Diphenyl-amino thiazole (3b, R = Me) | COX-2 | 0.09 | 61.66 |

| Etoricoxib (Reference) | COX-2 | 0.07 | 91.28 |

| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | COX-2 | 0.08 | 313.7 |

| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivative (Compound 1) | COX-2 | - | 88% inhibition at 10 µM |

| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivative (Compound 9) | COX-1 | - | 85% inhibition at 10 µM |

Antiviral Activities (including Anti-HIV)

The this compound scaffold is a crucial structural unit in the development of antiviral agents, including those with activity against the Human Immunodeficiency Virus (HIV). mdpi.comnih.govsemanticscholar.org A range of this compound derivatives have been synthesized and shown to possess antiviral properties. mdpi.comnih.gov

In the context of anti-HIV research, certain this compound derivatives have demonstrated potent inhibitory activity. scholarsresearchlibrary.com Some compounds have shown subnanomolar IC50 values for the inhibition of HIV replication and were found to be minimally toxic to human peripheral blood mononuclear cells. scholarsresearchlibrary.com These compounds exhibited remarkably high selectivity indices, indicating a favorable therapeutic window. scholarsresearchlibrary.com

Bifunctional aminothiazoles have been designed to target the HIV-1 nucleocapsid (NC) protein, a critical component in the viral life cycle. nih.gov The design strategy aimed to simultaneously target the hydrophobic pocket and the N-terminal domain of the NC protein to enhance antiretroviral efficacy. nih.gov While some of these bifunctional compounds showed good antiviral activity, their water solubility was identified as a potential area for further optimization. nih.gov

The following table highlights the anti-HIV activity of selected this compound derivatives:

| Compound Type | Target | Activity |

| 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-ones | HIV | Active in in-vitro assays |

| 3,4-Diaryl-3H-thiazol-2-ylidene)pyrimidin-2-yl amines | HIV | Potent activity |

| Bifunctional aminothiazoles | HIV-1 Nucleocapsid Protein | Low micromolar antiviral activity |

Antiprion Activity

This compound derivatives have emerged as a promising class of compounds for the treatment of prion diseases, which are fatal neurodegenerative disorders. nih.gov A high-throughput screening of a large compound library identified 2-aminothiazoles as a scaffold with significant antiprion activity. nih.gov These compounds were found to reduce the levels of the disease-causing misfolded prion protein (PrPSc) in infected neuroblastoma cell lines. nih.gov

The likely mechanism of action for these aminothiazoles is the inhibition of new PrPSc formation, as they did not alter the expression of the normal prion protein (PrPC) or directly disaggregate existing PrPSc. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antiprion potency of this class of compounds. nih.gov For example, the aminothiazole lead, (4-biphenyl-4-yl-thiazol-2-yl)-(6-methyl-pyridin-2-yl)-amine, was found to have excellent stability and high exposure in the brains of mice, although its potency was modest. nih.gov Subsequent research led to the discovery of improved lead compounds with significantly greater brain exposure to EC50 ratios. nih.gov

The table below shows the antiprion activity of a key this compound derivative:

| Compound | Activity | EC50 |

| Improved 2-AMT analogues | Anti-prion | 81 nM |

Antidiabetic Activity

The this compound structure is of growing interest in the research and development of new treatments for diabetes mellitus. nih.gov Several derivatives of 2-aminobenzothiazole have been investigated for their potential as antidiabetic agents. mdpi.com These compounds have shown promise in preclinical studies, with some demonstrating the ability to reduce blood glucose levels and improve lipid profiles in animal models of type 2 diabetes. mdpi.com

The antidiabetic activity of some benzothiazole derivatives is associated with their agonist effect on the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key molecular target in the control of type 2 diabetes. nih.govmdpi.com Activation of PPAR-γ helps to promote glucose uptake in peripheral tissues and improve insulin sensitivity. nih.gov For instance, guanidine benzothiazoles have demonstrated antihyperglycemic and hypolipidemic effects through a mechanism similar to the PPAR-γ agonist pioglitazone. nih.gov

Researchers have also synthesized and evaluated novel thiazole fused pyridine derivatives for their antidiabetic activity. rjptonline.org In in-vivo studies, some of these compounds were effective in reducing fasting blood glucose levels. rjptonline.org

Anticonvulsant Activity

This compound derivatives have been identified as a class of compounds with significant anticonvulsant properties. nih.govnih.gov The search for new anticonvulsant drugs with improved efficacy and tolerability has led to the exploration of this chemical scaffold. bohrium.com

Studies have shown that various substituted this compound derivatives can protect against seizures in animal models. For example, novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have been synthesized and evaluated for their in vivo anticonvulsant properties in mouse models of chemically and electrically induced seizures. tandfonline.com The results indicated that the type of substituent on the benzene ring is crucial for their anticonvulsant activity, with several compounds demonstrating significant protection in the pentylenetetrazole (PTZ) model. tandfonline.com

In another study, newly synthesized 2-aminobenzothiazole derivatives were investigated as anticonvulsant agents. bohrium.com One compound, 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate, was identified as having the strongest anticonvulsant effect among the tested compounds. bohrium.com

Neuroprotective and Central Nervous System (CNS) Activities

Beyond their specific anticonvulsant effects, this compound derivatives have shown a broader range of activities within the central nervous system (CNS), including neuroprotective effects. scholarsresearchlibrary.comnih.gov The ability of these compounds to cross the blood-brain barrier is a key feature that enables their CNS activity. researchgate.net